molecular formula C13H21Cl2N B13765382 2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride CAS No. 63991-07-1

2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride

Cat. No.: B13765382
CAS No.: 63991-07-1
M. Wt: 262.22 g/mol
InChI Key: HNTNNIBILUQYQT-UHFFFAOYSA-N
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Description

2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride is a quaternary ammonium salt characterized by a chloroethylamine backbone substituted with a para-ethylbenzyl group and two ethyl moieties on the nitrogen atom. These compounds are typically intermediates in pharmaceutical and agrochemical synthesis, leveraging their reactivity in alkylation or as precursors to surfactants and bioactive molecules .

Properties

CAS No.

63991-07-1

Molecular Formula

C13H21Cl2N

Molecular Weight

262.22 g/mol

IUPAC Name

2-chloroethyl-ethyl-[(4-ethylphenyl)methyl]azanium;chloride

InChI

InChI=1S/C13H20ClN.ClH/c1-3-12-5-7-13(8-6-12)11-15(4-2)10-9-14;/h5-8H,3-4,9-11H2,1-2H3;1H

InChI Key

HNTNNIBILUQYQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C[NH+](CC)CCCl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride typically involves the reaction of p-ethylbenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an alkylating agent, modifying the structure of target molecules and altering their function. This compound can also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituents, molecular properties, and applications.

2-(N,N-Diethylamino)ethyl Chloride Hydrochloride (CAS 869-24-9)

  • Structure : Diethylamine substituted with a chloroethyl group.
  • Molecular Formula : C₆H₁₅Cl₂N
  • Key Properties :
    • Reactivity: Used in synthesizing anticholinergic agents and surfactants .
    • Stability: Hydrochloride salt enhances solubility and shelf life.
  • Applications : Pharmaceutical intermediate (e.g., amiodarone impurity H) .

2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride (CAS 4584-46-7)

  • Structure : Dimethylamine substituted with a chloroethyl group.
  • Molecular Formula : C₄H₁₁Cl₂N
  • Key Differences :
    • Reduced steric hindrance compared to diethyl analogs, increasing reactivity in nucleophilic substitutions.
    • Applications: Production of antihistamines (e.g., brompheniramine) and agrochemicals .

2-(N,N-Diisopropylamino)ethyl Chloride Hydrochloride (CAS 4261-68-1)

  • Structure : Diisopropylamine substituted with a chloroethyl group.
  • Molecular Formula : C₈H₁₈Cl₂N
  • Key Differences :
    • Branched isopropyl groups confer greater steric hindrance, reducing reaction rates but improving selectivity in alkylation .
    • Applications: Specialty surfactants and catalyst precursors .

Bis(2-chloroethyl)-N-methylamine Hydrochloride (CAS 302-70-5)

  • Structure : Methylamine substituted with two chloroethyl groups.
  • Molecular Formula : C₅H₁₂Cl₃N
  • Key Differences: Bifunctional chloroethyl groups enable crosslinking (e.g., in anticancer agents like mechlorethamine) .

Comparative Data Table

Compound Name CAS RN Molecular Formula Substituents Key Applications Reference
2-(N,N-Diethylamino)ethyl chloride HCl 869-24-9 C₆H₁₅Cl₂N Diethyl, chloroethyl Pharmaceuticals, surfactants
2-(N,N-Dimethylamino)ethyl chloride HCl 4584-46-7 C₄H₁₁Cl₂N Dimethyl, chloroethyl Antihistamines, agrochemicals
2-(N,N-Diisopropylamino)ethyl chloride HCl 4261-68-1 C₈H₁₈Cl₂N Diisopropyl, chloroethyl Surfactants, catalysts
Bis(2-chloroethyl)-N-methylamine HCl 302-70-5 C₅H₁₂Cl₃N Methyl, bis(chloroethyl) Anticancer agents

Structural and Functional Insights

  • Substituent Effects: Alkyl Groups: Diethyl and dimethyl substituents influence solubility and reactivity. Dimethyl analogs react faster in SN2 reactions due to lower steric hindrance .
  • Reactivity : Chloroethylamines undergo nucleophilic substitution, forming quaternary ammonium salts or reacting with biomolecules (e.g., DNA alkylation in nitrogen mustards) .

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